molecular formula C9H18N2 B11920058 8-Azaspiro[4.5]decan-1-amine

8-Azaspiro[4.5]decan-1-amine

Cat. No.: B11920058
M. Wt: 154.25 g/mol
InChI Key: XWXDGRXUGNLFFC-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decan-1-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction between a piperidine and a cyclohexane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[4.5]decan-1-amine can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound .

Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield this compound .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow processes and biocatalytic methods. These approaches enhance the efficiency and scalability of the synthesis, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the spirocyclic structure .

Scientific Research Applications

8-Azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

8-Azaspiro[4.5]decan-1-amine is a chiral spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The nitrogen atom incorporated into the spiro junction enhances its interaction with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications in neuropharmacology and oncology.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors through binding, which can lead to various biochemical effects. For instance, studies have shown that modifications to its structure can significantly alter its binding affinities and biological activities, enhancing its potential as a drug candidate.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : The compound has been studied for its affinity towards sigma receptors, particularly σ1 receptors, which are implicated in various neurological disorders. For instance, derivatives of this compound have shown high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) while demonstrating selectivity over σ2 receptors and the vesicular acetylcholine transporter .
  • Antimicrobial Properties : Some derivatives of this compound have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds related to this class have shown low nanomolar inhibition against bacterial topoisomerases, indicating potential as antibacterial agents .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
Enzyme InteractionModulates enzyme activity through specific binding.
Sigma Receptor AffinityHigh selectivity for σ1 receptors with K(i) values indicating strong binding affinity.
Antibacterial ActivityExhibited low nanomolar IC50 values against bacterial topoisomerases, suggesting potential as an antibacterial agent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuropharmacological Applications : A study evaluated the efficacy of a derivative of this compound in modulating neurotransmitter systems, suggesting its role in treating anxiety-related disorders.
  • Antimicrobial Efficacy : Another research project investigated the antimicrobial properties of various derivatives against multi-drug resistant strains of bacteria, demonstrating significant inhibitory effects, particularly against Acinetobacter baumannii and Staphylococcus aureus.

Properties

IUPAC Name

8-azaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXDGRXUGNLFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCNCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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